

(1S,2R)-Alicapistat: A Selective Calpain Inhibitor for Neurodegenerative Disease Research

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Compound of Interest

Compound Name: (1S,2R)-Alicapistat

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective, orally active inhibitor of the neutral cysteine proteases calpain-1 (μ -calpain) and calpain-2 (m-calpain).^{[1][2]} Aberrant calpain activation has been strongly implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease, through its role in synaptic dysfunction and neuronal cell death.^{[3][4]} This technical guide provides a comprehensive overview of **(1S,2R)-Alicapistat**, including its mechanism of action, selectivity profile, key experimental protocols for its evaluation, and the signaling pathways it modulates. While clinical development of Alicapistat for Alzheimer's disease was discontinued due to insufficient central nervous system (CNS) exposure, its well-characterized profile makes it a valuable research tool for elucidating the role of calpains in health and disease.^{[5][6][7][8]}

Introduction to Calpains and Their Role in Neurodegeneration

The calpain family of calcium-dependent cysteine proteases plays a crucial role in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression. The two most ubiquitously expressed isoforms, calpain-1 and calpain-2, are key mediators of both physiological and pathological processes in the central nervous system.

In neurodegenerative conditions such as Alzheimer's disease, dysregulation of calcium homeostasis leads to the sustained and excessive activation of calpains.[3] This aberrant activity contributes to the hallmark pathologies of the disease through the proteolytic cleavage of numerous neuronal proteins. Key substrates of calpains in the context of neurodegeneration include:

- p35/p39: Cleavage of these proteins to p25/p29 leads to the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles.[3][9][10]
- Glycogen Synthase Kinase 3 β (GSK3 β): Calpain-mediated truncation of GSK3 β results in its increased kinase activity, further contributing to tau hyperphosphorylation.[3][11]
- Striatal-Enriched Protein Tyrosine Phosphatase (STEP): Cleavage and inactivation of STEP by calpains, particularly in response to extrasynaptic NMDA receptor activation, leads to the activation of pro-apoptotic signaling pathways.[12][13][14]

The selective inhibition of calpain-1 and calpain-2 therefore represents a promising therapeutic strategy for mitigating the downstream pathological cascades in neurodegenerative diseases.

(1S,2R)-Alicapistat: A Profile

(1S,2R)-Alicapistat is a ketoamide-based small molecule designed as a highly selective inhibitor of calpain-1 and calpain-2.[4][15]

Chemical Structure

IUPAC Name: (2R)-1-benzyl-N-((1S,2R)-1-(cyclopropylcarbamoyl)-2-oxo-2-phenylethyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C₂₅H₂₇N₃O₄

Molecular Weight: 433.50 g/mol

Mechanism of Action

(1S,2R)-Alicapistat acts as a reversible inhibitor of calpains by targeting the active site cysteine residue. The ketoamide warhead forms a covalent but reversible bond with the

catalytic cysteine, thereby blocking the proteolytic activity of the enzyme.

Selectivity and Potency

(1S,2R)-Alicapistat exhibits high selectivity for calpain-1 and calpain-2 over other classes of proteases. While a comprehensive public dataset of its selectivity against a wide panel of proteases is not readily available, its development focused on achieving high selectivity against related cysteine proteases like cathepsins.[\[4\]](#)[\[16\]](#)

Target Enzyme	IC50 (nM)
Human Calpain-1	395 [1] [13]
Human Calpain-2	Data not publicly available
Cathepsin B	Data not publicly available

Table 1: Inhibitory potency of **(1S,2R)-Alicapistat** against human calpain-1. IC50 values for other proteases are not publicly available but the compound is described as highly selective.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of **(1S,2R)-Alicapistat** and other calpain inhibitors.

In Vitro Calpain Activity Assay (Fluorometric)

This assay measures the activity of purified calpain by monitoring the cleavage of a fluorogenic substrate.

Materials:

- Purified human calpain-1 or calpain-2
- (1S,2R)-Alicapistat**
- Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 10 mM DTT, 1 mM EDTA, 0.05% (w/v) BSA

- Activation Buffer: Assay Buffer supplemented with 10 mM CaCl₂
- Fluorogenic Calpain Substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC)
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

- Prepare serial dilutions of **(1S,2R)-Alicapistat** in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
- In a 96-well plate, add 50 µL of the diluted inhibitor solutions. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 25 µL of purified calpain enzyme (e.g., 10 nM final concentration) to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration) diluted in Activation Buffer.
- Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
- Calculate the initial reaction velocities (RFU/min) from the linear portion of the fluorescence curves.
- Determine the IC₅₀ value of **(1S,2R)-Alicapistat** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Calpain Activity Assay

This assay measures the intracellular calpain activity in a cellular context.

Materials:

- Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
- Cell culture medium and supplements
- **(1S,2R)-Alicapistat**
- Calpain-Glo™ Protease Assay (Promega) or similar cell-permeable calpain substrate
- Luminometer

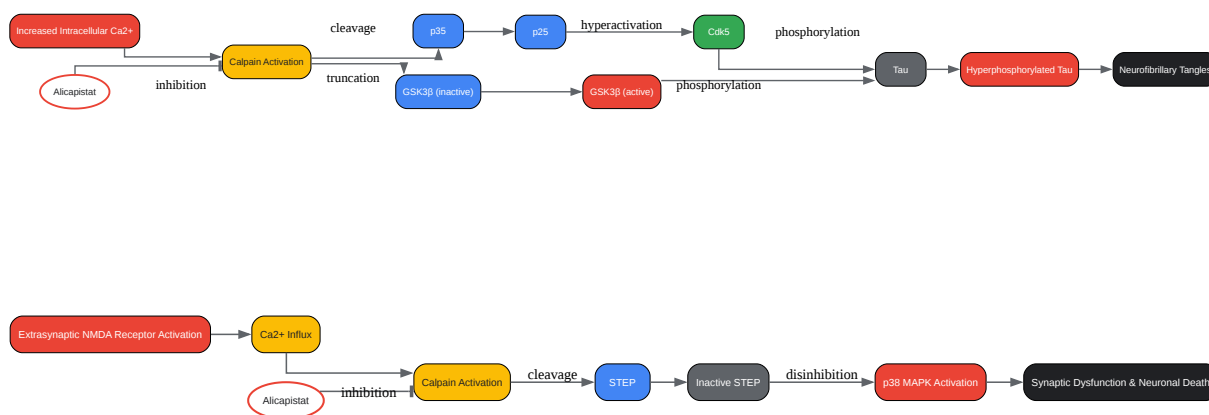
Procedure:

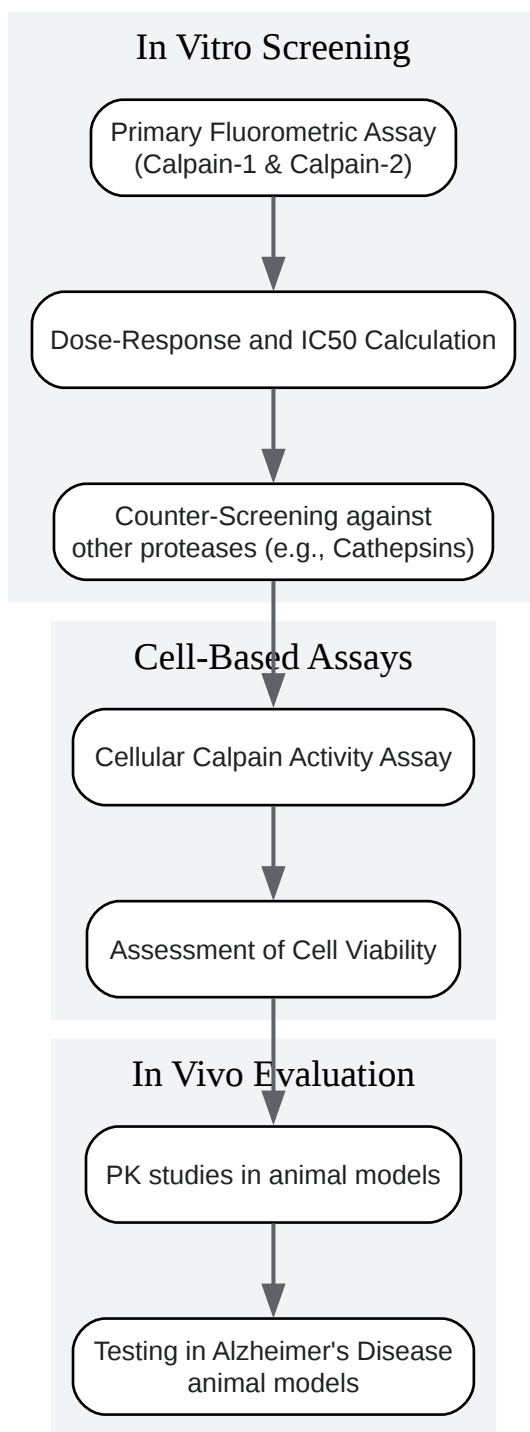
- Plate cells in a 96-well white-walled, clear-bottom plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **(1S,2R)-Alicapistat** for a predetermined time (e.g., 1-2 hours).
- Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187 or ionomycin) for a short period (e.g., 30 minutes).
- Remove the treatment medium and add the Calpain-Glo™ reagent according to the manufacturer's instructions.
- Incubate the plate at room temperature for 10-30 minutes to allow for substrate cleavage and signal generation.
- Measure the luminescence using a plate reader.
- Normalize the luminescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay).
- Calculate the percentage of calpain inhibition at each concentration of **(1S,2R)-Alicapistat**.

Signaling Pathways and Visualization

(1S,2R)-Alicapistat's therapeutic potential stems from its ability to modulate the downstream signaling cascades initiated by aberrant calpain activation.

Calpain-Mediated Tau Pathology Pathway





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